In-Depth Technical Guide: p-Mentha-1,5-dien-8-ol (CAS No. 1686-20-0)
In-Depth Technical Guide: p-Mentha-1,5-dien-8-ol (CAS No. 1686-20-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Mentha-1,5-dien-8-ol, also known as α-phellandren-8-ol, is a naturally occurring monoterpenoid found in the essential oils of various plants. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and reported biological activities. The information is intended to support research and development efforts in fields such as phytochemistry, pharmacology, and medicinal chemistry. All quantitative data is summarized in structured tables, and a logical workflow for its synthesis is presented using a Graphviz diagram.
Chemical and Physical Properties
p-Mentha-1,5-dien-8-ol is a cyclic monoterpene alcohol with the chemical formula C₁₀H₁₆O.[1][2][3][4] Its key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1686-20-0[1][2][3][4] |
| Molecular Formula | C₁₀H₁₆O[1][2][3][4] |
| Molecular Weight | 152.23 g/mol [4] |
| IUPAC Name | 2-(4-methylcyclohexa-2,4-dien-1-yl)propan-2-ol |
| Synonyms | α-Phellandren-8-ol, p-1,5-Menthadien-8-ol, alpha-phellandren-8-ol[5][6] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point (estimated) | 214 °C | [4] |
| Flash Point (estimated) | 94.91 °C | [4] |
| XLogP3-AA | 1.8 | [4] |
| Vapor Pressure (estimated) | - | [4] |
| Evaporation Rate | Moderately slow | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of p-Mentha-1,5-dien-8-ol.
Mass Spectrometry
The National Institute of Standards and Technology (NIST) WebBook provides mass spectrometry data (electron ionization) for p-Mentha-1,5-dien-8-ol.[1][3] This data is essential for its identification in complex mixtures such as essential oils.
Gas Chromatography
Kovats retention indices for p-Mentha-1,5-dien-8-ol have been reported on both polar and non-polar columns, which is valuable for its separation and identification in volatile mixtures.[1][7][8]
Table 3: Kovats Retention Indices
| Column Type | Active Phase | Retention Index | Reference |
| Polar | Innowax | 1670 | [1] |
| Polar | BP-20 | 1714, 1725 | [2] |
| Polar | RTX-Wax | 1698 | [2] |
| Polar | AT-Wax | 1709 | [2] |
| Polar | DB-Wax | 1718 | [2] |
| Non-polar | AT-5 | 1167 | [8] |
| Non-polar | DB-5 | 1159 | [8] |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Synthesis
The synthesis of p-mentha-1,5-dien-8-ol can be conceptually derived from its precursor, α-phellandrene. The biosynthesis of phellandrenes starts from geranyl pyrophosphate.[11] A potential synthetic workflow is outlined below.
Biological Activity
The biological activities of p-Mentha-1,5-dien-8-ol are not extensively studied for the pure compound. However, it is a constituent of essential oils from various Mentha species which have demonstrated a range of biological effects.
Antimicrobial and Antifungal Activity
Essential oils from Mentha species, which may contain p-mentha-1,5-dien-8-ol, have shown antibacterial and antifungal properties.[12][13][14] For instance, the essential oil of Tanacetum tomentellum, containing 0.3% p-mentha-1,5-dien-8-ol, exhibited mild antifungal activity against Cryptococcus neoformans with an IC50 value of 45 µg/mL.[15] However, the specific contribution of p-mentha-1,5-dien-8-ol to this activity is not determined.
Anti-inflammatory Activity
Various extracts and essential oils from Mentha species have been investigated for their anti-inflammatory properties.[16][17][18][19] While these studies suggest the potential of Mentha constituents in modulating inflammatory pathways, the direct anti-inflammatory effect of isolated p-mentha-1,5-dien-8-ol remains to be elucidated.
Safety and Handling
Conclusion
p-Mentha-1,5-dien-8-ol is a monoterpenoid with potential for further investigation in various scientific and industrial applications. This guide provides a foundational understanding of its properties. Future research should focus on elucidating the complete spectroscopic profile, developing efficient and specific synthesis protocols, and conducting comprehensive studies on the biological activities and potential mechanisms of action of the pure compound. Such efforts will be crucial for unlocking its full potential in drug development and other fields.
References
- 1. p-Mentha-1,5-dien-8-ol [webbook.nist.gov]
- 2. p-Mentha-1,5-dien-8-ol [webbook.nist.gov]
- 3. p-Mentha-1,5-dien-8-ol [webbook.nist.gov]
- 4. scent.vn [scent.vn]
- 5. p-Mentha-1,5-dien-8-ol (CAS 1686-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. alpha-phellandren-8-ol, 1686-20-0 [thegoodscentscompany.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. p-Mentha-1,5-dien-8-ol [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Phellandrene - Wikipedia [en.wikipedia.org]
- 12. Chemical constituents, <i>in vitro</i> antibacterial and antifungal activity of <i>Mentha</i> × <i>Piperita</i> L. (peppermint) essential oils - Journal of King Saud University - Science [jksus.org]
- 13. Antifungal Activity of Essential Oil and Main Components from Mentha pulegium Growing Wild on the Chilean Central Coast [mdpi.com]
- 14. Evaluation of the Antifungal Activity of Mentha x piperita (Lamiaceae) of Pancalieri (Turin, Italy) Essential Oil and Its Synergistic Interaction with Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. A Comparative Analysis of the Chemical Composition, Anti-Inflammatory, and Antinociceptive Effects of the Essential Oils from Three Species of Mentha Cultivated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Composition and Anti-Inflammatory, Cytotoxic and Antioxidant Activities of Essential Oil from Leaves of Mentha piperita Grown in China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anti-inflammatory activity of four solvent fractions of ethanol extract of Mentha spicata L. investigated on acute and chronic inflammation induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
